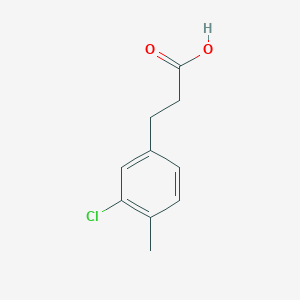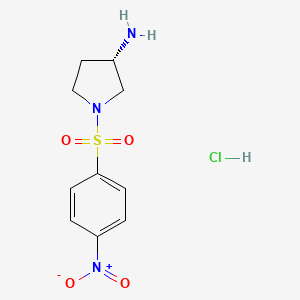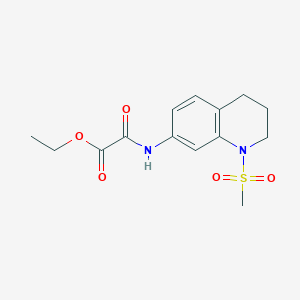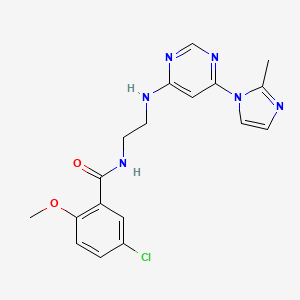
3-(3-Chloro-4-methylphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chloro-4-methylphenyl)propanoic acid is a chemical compound that belongs to the class of phenylpropanoic acids . It is a solid substance and has a molecular weight of 198.65 .
Molecular Structure Analysis
The molecular formula of 3-(3-Chloro-4-methylphenyl)propanoic acid is C10H11ClO2 . The InChI Key is PCLIPGMIRVJYFB-UHFFFAOYSA-N . This indicates the presence of 10 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms in the molecule.Wissenschaftliche Forschungsanwendungen
Polymer Enhancement
3-(4-Hydroxyphenyl)propanoic acid, a related compound, has been utilized in the synthesis of polybenzoxazine, offering a sustainable alternative to phenol for incorporating benzoxazine functionalities into aliphatic –OH bearing molecules or macromolecules. This innovation paves the way for numerous applications in materials science, highlighting the potential for 3-(3-Chloro-4-methylphenyl)propanoic acid derivatives in similar contexts (Acerina Trejo-Machin et al., 2017).
Asymmetric Synthesis
The asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate for antidepressant drugs, has been accomplished using Saccharomyces cerevisiae reductase with high enantioselectivity. This process demonstrates the potential application of 3-(3-Chloro-4-methylphenyl)propanoic acid in producing chiral intermediates for pharmaceuticals (Y. Choi et al., 2010).
Organic Electronics
Modifications of PCBM, a fullerene derivative, demonstrate the role of chemical derivatives, including those related to 3-(3-Chloro-4-methylphenyl)propanoic acid, in enhancing the performance of polymer solar cells. These findings suggest the compound's potential utility in developing materials for organic electronics (J. Mikroyannidis et al., 2011).
Eigenschaften
IUPAC Name |
3-(3-chloro-4-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7-2-3-8(6-9(7)11)4-5-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDLNVLYXJZKAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-methylphenyl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([2,3'-bifuran]-5-ylmethyl)cinnamamide](/img/structure/B2746885.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2746886.png)
![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2746887.png)
![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2746888.png)
![6-(2-Methylpropyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B2746892.png)
![N-((5-(thiophen-2-yl)furan-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2746895.png)
![Cyclohexyl [4-(dimethylamino)phenyl][hydroxy(phenyl)methyl]phosphinate](/img/structure/B2746898.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3,5-dichlorobenzamide](/img/structure/B2746899.png)
![4-methoxy-2-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2746902.png)



![(5E)-3-(2-ethoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2746907.png)
![4-N-[1-(Benzenesulfonyl)piperidin-4-yl]-4-N-cyclopropyl-6-N,6-N-dimethylpyrimidine-4,6-diamine](/img/structure/B2746908.png)